

An In-depth Technical Guide to N-Methyl-DL-alanine

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Compound of Interest

Compound Name: *H-N-Me-DL-Ala-OH*

Cat. No.: *B554873*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-DL-alanine, a non-proteinogenic amino acid with significant applications in biochemical research and pharmaceutical development. This document details its chemical properties, synthesis, and key applications, including its role in peptide synthesis and metabolic studies. Experimental protocols and pathway diagrams are provided to support advanced research and development.

Core Chemical and Physical Properties

N-Methyl-DL-alanine is a derivative of the amino acid alanine where a methyl group has replaced a hydrogen atom on the amino group. This modification alters its chemical properties, making it a valuable tool in various scientific applications.

Property	Value	Reference(s)
Molecular Weight	103.12 g/mol	[1][2][3][4]
Molecular Formula	C ₄ H ₉ NO ₂	[1][2][3]
CAS Number	600-21-5	[1][3]
Appearance	White to off-white powder	[2][3]
Melting Point	263-299 °C	[2][3]
Purity	≥98%	[2][3]
SMILES String	CNC(C)C(O)=O	
InChI Key	GDFAOVXKHJXLEI-UHFFFAOYSA-N	[1]
Synonyms	N-Me-DL-Ala-OH, 2-methylamino propanoic acid	[1][2][3]

Applications in Research and Development

N-Methyl-DL-alanine is a versatile molecule with several key applications in scientific research and drug development:

- **Peptide Synthesis:** Incorporation of N-methylated amino acids like N-Methyl-DL-alanine into peptides can enhance their metabolic stability and membrane permeability, which are desirable properties for therapeutic peptides.[5] It serves as a crucial building block in the synthesis of peptide and protein analogues for drug and antibiotic design.
- **Neuroscience:** It is utilized in neuropharmacological studies to investigate its effects on neurotransmitter systems, offering insights into potential treatments for neurological disorders.[2][3]
- **Metabolic Studies:** Researchers use this compound to explore metabolic pathways.[2] It has been shown to inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I (CPT I) and also inhibits fatty acid synthase (FAS).[6]

- Chemical Synthesis: It serves as a precursor in the synthesis of other molecules. For example, it can be used in the Akabori-Momotani reaction with benzaldehyde to synthesize ephedrine.^[7]

Experimental Protocols

A common method for the synthesis of N-Methyl-DL-alanine involves the reaction of α -bromopropionic acid with methylamine.^[8]

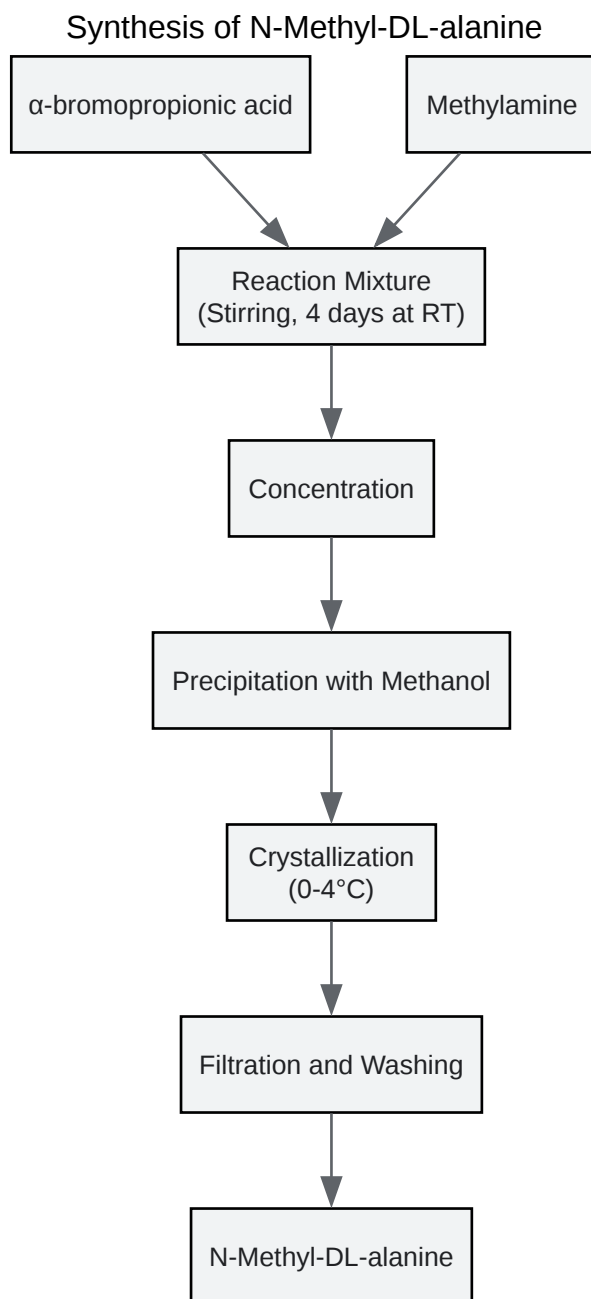
Materials:

- α -bromopropionic acid
- Concentrated aqueous methylamine solution
- Methanol
- Ether
- Glass-stoppered bottle
- Reaction vessel
- Filtration apparatus

Protocol:

- Chill the concentrated aqueous methylamine solution to 1–4 °C.
- Slowly add α -bromopropionic acid to the cold methylamine solution with stirring. The molar ratio of methylamine to α -bromopropionic acid should be high to favor the formation of the N-methylated product.
- Allow the mixture to stand at room temperature for at least four days in a sealed container.^[8]
- Concentrate the resulting solution by evaporation to a smaller volume.
- Filter the concentrated solution to remove any precipitates.

- Further concentrate the filtrate.
- Cool the solution to room temperature and add methanol to precipitate the N-Methyl-DL-alanine.
- Chill the mixture overnight in a refrigerator (0–4 °C) to maximize crystallization.[8]
- Filter the crystals with suction and wash them with methanol and then ether.
- For further purification, the crude product can be redissolved in a minimal amount of warm water, followed by reprecipitation with methanol.[8]



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Workflow for the synthesis of N-Methyl-DL-alanine.

Due to the low volatility of amino acids, derivatization is required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common derivatization method.^[5]

Materials:

- N-Methyl-DL-alanine sample
- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Reaction vial
- Heater
- GC-MS system

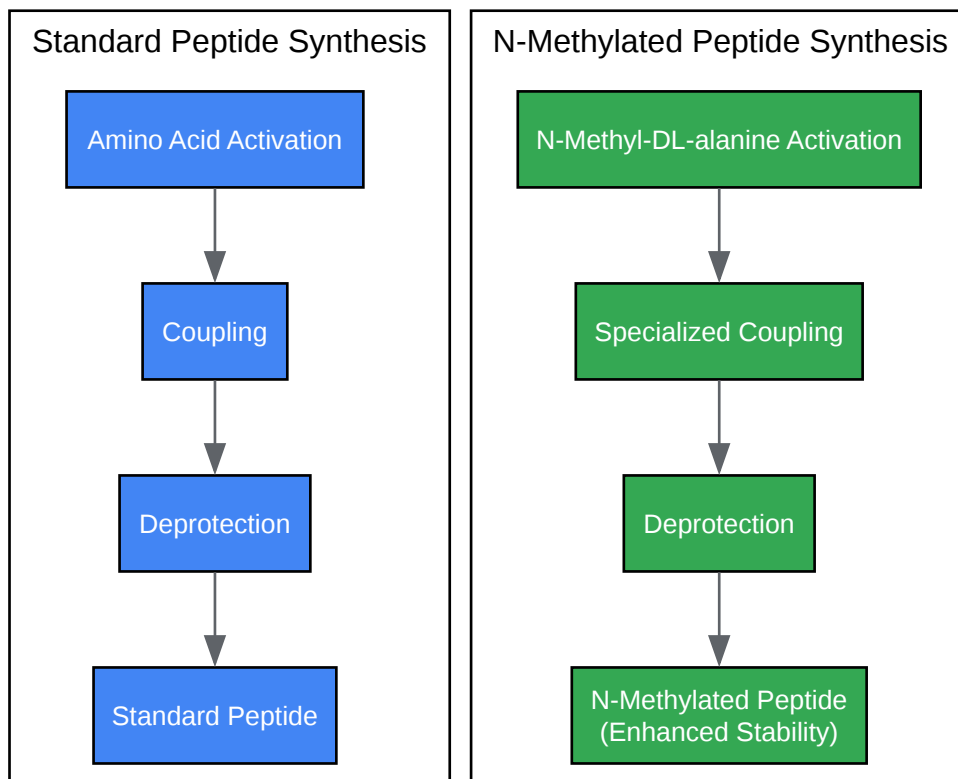
Protocol:

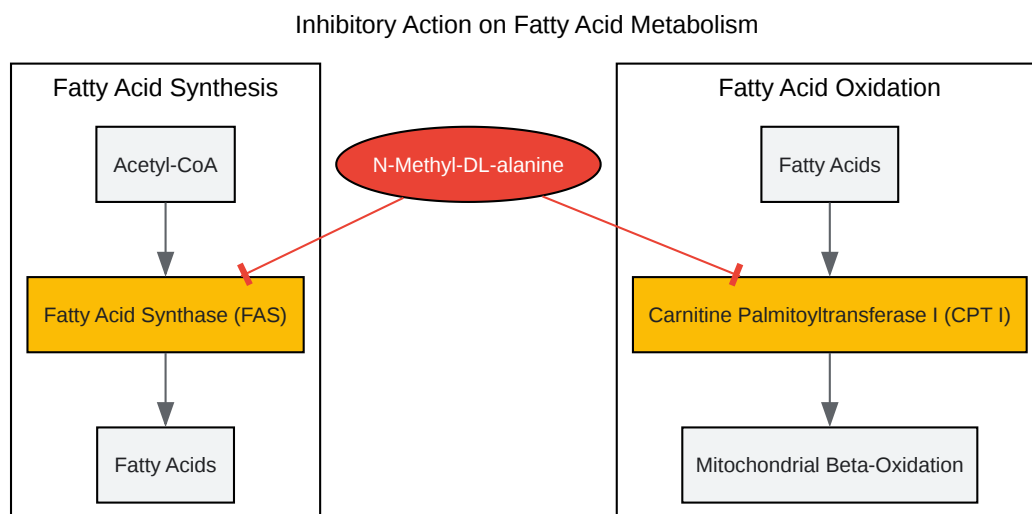
- Sample Preparation: Place a known quantity of N-Methyl-DL-alanine in a reaction vial and ensure it is completely dry.^[5]
- Derivatization: Add the silylating agent to the vial.
- Reaction: Seal the vial and heat it (e.g., at 70–100 °C for a specified time) to complete the derivatization reaction.^[5]
- GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph will separate the components, which are then ionized and detected by the mass spectrometer.^[5]

Signaling and Metabolic Pathways

The incorporation of N-Methyl-DL-alanine into a peptide chain provides steric hindrance that can protect the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.

Peptide Modification Workflow





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